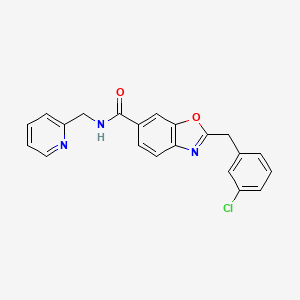
2-(3-chlorobenzyl)-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorobenzyl)-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound X' in literature and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of Compound X is complex and involves multiple pathways. It has been found to target various cellular processes, including DNA replication, protein synthesis, and cell signaling. In cancer cells, Compound X induces apoptosis by activating caspases and inhibiting Bcl-2 expression. In inflammation, Compound X inhibits the activation of NF-κB by blocking IκB kinase activity. In neurology, Compound X has been found to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and growth.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects in various cell types. It can modulate the expression of various genes and proteins involved in cellular processes such as cell cycle, apoptosis, and inflammation. It can also alter the levels of neurotransmitters and hormones in the brain, leading to improved cognitive function and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments, including its high potency and specificity for various cellular processes. It can also be easily synthesized using the established method. However, there are some limitations to its use in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on Compound X. One area of interest is the development of more potent and selective analogs of Compound X for use in cancer and inflammation research. Another area of interest is the investigation of the effects of Compound X on other cellular processes, such as autophagy and DNA repair. Additionally, the potential use of Compound X in combination therapy with other drugs is an area of interest for future research.
Métodos De Síntesis
The synthesis of Compound X involves the reaction of 2-aminobenzoic acid with 3-chlorobenzyl chloride and pyridine in the presence of a base. The resulting intermediate is then treated with 2-formylpyridine and ammonium acetate to obtain the final product.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, Compound X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that Compound X can reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurology, Compound X has been found to have neuroprotective effects and can improve cognitive function.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-16-5-3-4-14(10-16)11-20-25-18-8-7-15(12-19(18)27-20)21(26)24-13-17-6-1-2-9-23-17/h1-10,12H,11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEIROLHJSSZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6027485.png)
![ethyl N-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)carbonyl]glycinate](/img/structure/B6027489.png)
![(3'R*,4'R*)-1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6027502.png)
![1-(2-phenylethyl)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6027511.png)
![3-[3-(1,3-dimethyl-1H-pyrazol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6027523.png)
![ethyl 3-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6027533.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B6027539.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6027541.png)
![3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine](/img/structure/B6027544.png)
![2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6027549.png)


![6-tert-butyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6027574.png)
![3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6027576.png)